molecular formula C18H21N5O B11306858 N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

Cat. No.: B11306858
M. Wt: 323.4 g/mol
InChI Key: QYJPPSQLTAGLLC-UHFFFAOYSA-N
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Description

N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is a complex organic compound that features a tetrazole ring, a phenyl group, and a butylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with an alkyne.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Butylamine Moiety: The butylamine moiety is attached via a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound is used in the development of novel materials with unique properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-((1-phenyl-1H-tetraazol-5-yl)thio)acetamide
  • 1-butyl-1H-tetrazol-5-amine

Uniqueness

N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the phenyl group allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine

InChI

InChI=1S/C18H21N5O/c1-2-3-13-19-14-15-9-11-17(12-10-15)24-18-20-21-22-23(18)16-7-5-4-6-8-16/h4-12,19H,2-3,13-14H2,1H3

InChI Key

QYJPPSQLTAGLLC-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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